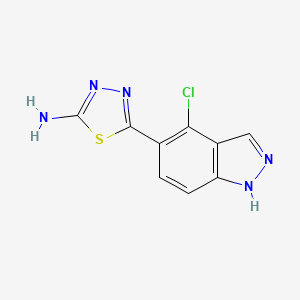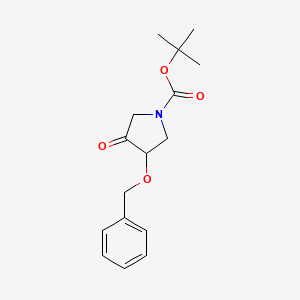
Tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl ester group, a benzyloxy group, and a pyrrolidine ring with a ketone functionality
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate can be achieved through a multi-step process. One common method involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Formation of the Ketone Functionality: The ketone functionality can be introduced through an oxidation reaction, typically using an oxidizing agent such as potassium permanganate or chromium trioxide.
Introduction of the Tert-butyl Ester Group: The tert-butyl ester group can be introduced through esterification using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process .
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid.
Reduction: Reduction reactions can target the ketone functionality, converting it to a secondary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, replacing it with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Benzyl alcohol and a suitable leaving group for nucleophilic substitution.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Secondary alcohol.
Substitution: Various substituted pyrrolidine derivatives.
科学研究应用
Tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary based on the specific biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
Tert-butyl 3-(benzyloxy)-4-hydroxypyrrolidine-1-carboxylate: Similar structure but with a hydroxyl group instead of a ketone.
Tert-butyl 3-(benzyloxy)-4-aminopyrrolidine-1-carboxylate: Similar structure but with an amino group instead of a ketone.
Uniqueness
Tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate is unique due to the presence of the ketone functionality, which imparts distinct reactivity and potential biological activity compared to its analogs with hydroxyl or amino groups.
属性
分子式 |
C16H21NO4 |
|---|---|
分子量 |
291.34 g/mol |
IUPAC 名称 |
tert-butyl 3-oxo-4-phenylmethoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-9-13(18)14(10-17)20-11-12-7-5-4-6-8-12/h4-8,14H,9-11H2,1-3H3 |
InChI 键 |
FPFWWPZOUAYHDV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C(=O)C1)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




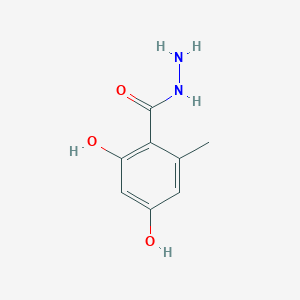
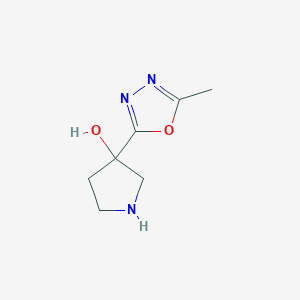

![3-[(4-Bromophenyl)methyl]-6-nitro-2-propylquinazolin-4-one](/img/structure/B13873204.png)
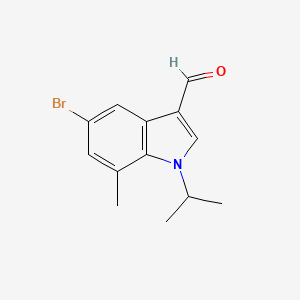
![Ethyl 4-methylthieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B13873229.png)

![4-[(4-chlorophenyl)methoxy]-1H-indazol-3-amine](/img/structure/B13873232.png)
![4-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazol-4-yl]butanoic acid](/img/structure/B13873234.png)


